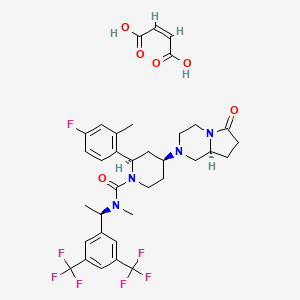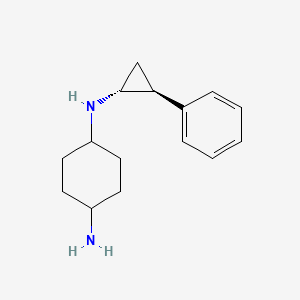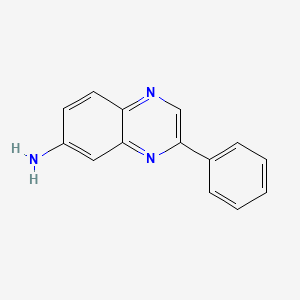
3-Phenylquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylquinoxalin-6-amine is a chemical compound with the molecular formula C14H11N3 . It contains a total of 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .
Synthesis Analysis
The synthesis of 3-Phenylquinoxalin-6-amine and its derivatives has been a subject of extensive research due to their potential applications in various fields . For instance, a multi-step preparation of derivatives possessing the diamine moiety at position 7 was evaluated . The synthesis was based on the regioselective Beirut reaction .
Molecular Structure Analysis
The molecular structure of 3-Phenylquinoxalin-6-amine is characterized by 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .
Physical And Chemical Properties Analysis
3-Phenylquinoxalin-6-amine has a molecular weight of 221.26. It contains 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .
Aplicaciones Científicas De Investigación
Antimicrobial Agent
Quinoxalines, including 3-Phenylquinoxalin-6-amine, are known to have significant antimicrobial properties. They have been found to be effective against a variety of pathogens, including bacteria and fungi .
Antiviral Agent
Quinoxaline derivatives have also been found to have antiviral properties. They have been used in the development of drugs to treat various viral infections .
Anticancer Agent
Quinoxaline derivatives have been used in the development of anticancer drugs. They have been found to be effective in treating various types of cancerous cells .
Treatment of AIDS
Quinoxaline derivatives have been used in the development of drugs for the treatment of AIDS. They have been found to be effective in inhibiting the replication of the HIV virus .
Treatment of Schizophrenia
Quinoxaline derivatives have been used in the development of drugs for the treatment of schizophrenia. They have been found to be effective in managing the symptoms of this mental disorder .
Development of Bioactive Molecules, Dyes, and Fluorescent Materials
Quinoxaline scaffolds have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Safety and Hazards
Direcciones Futuras
Quinoxaline derivatives, including 3-Phenylquinoxalin-6-amine, have been a subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions could include further exploration of their potential applications in various fields, such as medicine and industry .
Propiedades
IUPAC Name |
3-phenylquinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTJRYBJJULOGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinoxalin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


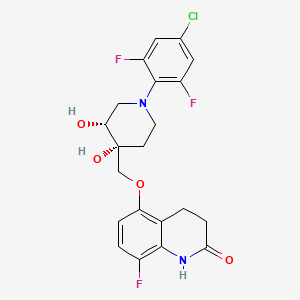

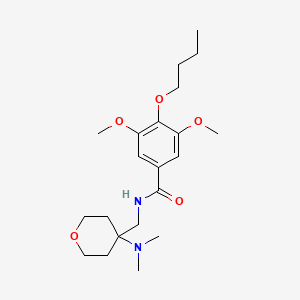
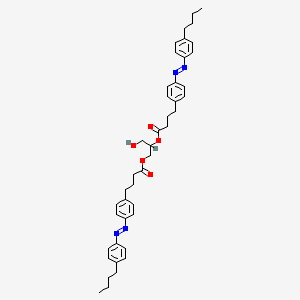
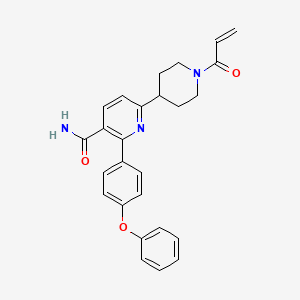


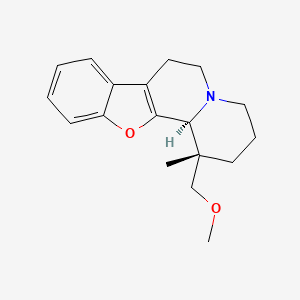
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)


